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Compound of Interest

Compound Name: 2-Ethylthiazole-4-carboxylic acid

Cat. No.: B1326560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-
Ethylthiazole-4-carboxylic acid and its corresponding ethyl ester, ethyl 2-ethylthiazole-4-

carboxylate. The structural differences between the carboxylic acid and its ethyl ester give rise

to distinct spectroscopic signatures, which are crucial for their identification and

characterization in research and development. This document summarizes their key spectral

features and outlines the experimental protocols for these analyses.

Chemical Structures
The relationship between 2-Ethylthiazole-4-carboxylic acid and its ethyl ester is a

straightforward esterification reaction, where the hydroxyl group of the carboxylic acid is

replaced by an ethoxy group.
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Esterification of 2-Ethylthiazole-4-carboxylic acid

2-Ethylthiazole-4-carboxylic Acid

Ethyl 2-Ethylthiazole-4-carboxylate

 Esterification  Hydrolysis 

+ Ethanol (EtOH)
+ Acid Catalyst (e.g., H₂SO₄)

Click to download full resolution via product page

Caption: Chemical relationship between the acid and its ethyl ester.

Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for 2-
Ethylthiazole-4-carboxylic acid and ethyl 2-ethylthiazole-4-carboxylate based on

characteristic chemical shifts and absorption frequencies of their respective functional groups.

Direct experimental data for these specific compounds is limited; therefore, some values are

predicted based on data from analogous structures.

¹H NMR Spectroscopy Data
Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz
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Assignment

2-Ethylthiazole-4-

carboxylic acid

(Predicted Chemical

Shift, δ ppm)

Ethyl 2-

Ethylthiazole-4-

carboxylate

(Predicted Chemical

Shift, δ ppm)

Key Differences

-COOH ~10-13 (broad s, 1H) -

Disappearance of the

highly deshielded

carboxylic acid proton.

Thiazole-H ~8.1 (s, 1H) ~8.0 (s, 1H)

Minor shift due to

change in the

electron-withdrawing

nature of the C4

substituent.

-OCH₂CH₃ -
~4.4 (q, 2H, J ≈ 7.1

Hz)

Appearance of a

quartet for the

methylene protons of

the ethyl ester.

-CH₂CH₃
~3.1 (q, 2H, J ≈ 7.5

Hz)

~3.0 (q, 2H, J ≈ 7.5

Hz)

Minor shift of the ethyl

group on the thiazole

ring.

-OCH₂CH₃ -
~1.4 (t, 3H, J ≈ 7.1

Hz)

Appearance of a

triplet for the methyl

protons of the ethyl

ester.

-CH₂CH₃
~1.4 (t, 3H, J ≈ 7.5

Hz)

~1.3 (t, 3H, J ≈ 7.5

Hz)

Minor shift of the ethyl

group on the thiazole

ring.

¹³C NMR Spectroscopy Data
Solvent: CDCl₃ (unless otherwise specified) Frequency: 100 MHz
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Assignment

2-Ethylthiazole-4-

carboxylic acid

(Predicted Chemical

Shift, δ ppm)

Ethyl 2-

Ethylthiazole-4-

carboxylate

(Predicted Chemical

Shift, δ ppm)

Key Differences

C=O (Carboxyl/Ester) ~165-185 ~160-170

The ester carbonyl

carbon is typically

found slightly upfield

compared to the

carboxylic acid.

Thiazole-C2 ~170 ~168 Minor shift.

Thiazole-C4 ~145 ~143 Minor shift.

Thiazole-C5 ~125 ~123 Minor shift.

-OCH₂CH₃ - ~61

Appearance of the

methylene carbon of

the ethoxy group.

-CH₂CH₃ ~25 ~25 Minimal change.

-OCH₂CH₃ - ~14

Appearance of the

methyl carbon of the

ethoxy group.

-CH₂CH₃ ~14 ~14 Minimal change.

IR Spectroscopy Data
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Functional Group

2-Ethylthiazole-4-

carboxylic acid

(Expected

Absorption, cm⁻¹)[1]

[2]

**Ethyl 2-
Ethylthiazole-4-
carboxylate
(Expected
Absorption, cm⁻¹)
**

Key Differences

O-H stretch

(Carboxylic Acid)

2500-3300 (very

broad)
-

Absence of the broad

O-H band in the ester.

C=O stretch 1710-1760 1735-1750

The C=O stretch of

the ester is typically at

a higher wavenumber

than the hydrogen-

bonded carboxylic

acid.

C-O stretch 1210-1320
1000-1300 (two

bands)

Different C-O

stretching patterns for

the acid versus the

ester.

C=N stretch

(Thiazole)
~1500-1600 ~1500-1600

Generally similar for

both compounds.

C-H stretch 2850-3000 2850-3000
Similar C-H stretching

for the ethyl group.

Mass Spectrometry Data
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Analysis Type
2-Ethylthiazole-4-

carboxylic acid

Ethyl 2-

Ethylthiazole-4-

carboxylate

Key Differences

Molecular Formula C₆H₇NO₂S C₈H₁₁NO₂S
The ethyl ester has an

additional C₂H₄ unit.

Molecular Weight 157.19 g/mol 185.24 g/mol

A difference of 28.05

g/mol , corresponding

to the C₂H₄ unit.

Expected [M]⁺ or

[M+H]⁺
m/z 157 or 158 m/z 185 or 186

The molecular ion

peak will be at a

higher m/z for the

ester.

Key Fragmentation

Loss of -OH (m/z

140), Loss of -COOH

(m/z 112)

Loss of -OCH₂CH₃

(m/z 140), Loss of -

COOCH₂CH₃ (m/z

112)

The initial

fragmentation patterns

will differ based on the

C4 substituent.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of thiazole

derivatives.

General Experimental Workflow
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Compound Synthesis & Purification

Dissolve in Deuterated Solvent (NMR)
or Prepare KBr Pellet/Nujol Mull (IR)

Mass Spectrometry (e.g., ESI-MS)¹H and ¹³C NMR Spectroscopy FT-IR Spectroscopy

Spectral Processing & Analysis

Structural Elucidation & Comparison

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.[3]
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters

include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation

delay of 2-5 seconds. A larger number of scans is generally required for ¹³C NMR to achieve

a good signal-to-noise ratio.[3]

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline

correction). Integrate the ¹H NMR signals and assign chemical shifts based on known values

for similar structures.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry

potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,

transparent disk using a hydraulic press.[4]

Acquisition: Record a background spectrum of the empty sample compartment. Place the

KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of

4000-400 cm⁻¹.[3]

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Use an electrospray ionization (ESI) or other suitable ionization technique

coupled to a mass analyzer.

Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass

spectrum over an appropriate m/z range.

Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the

molecular weight. Analyze the fragmentation pattern to gain further structural information.

This guide provides a foundational understanding of the spectroscopic differences between 2-
Ethylthiazole-4-carboxylic acid and its ethyl ester. The provided data and protocols are
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intended to aid researchers in the identification and characterization of these and similar

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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